[4,8-bis[5-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
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Overview
Description
(4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is an organotin compound with the molecular formula C48H74S4Sn2. This compound is known for its applications in organic electronics, particularly in the development of organic photovoltaic cells and other optoelectronic devices .
Preparation Methods
The synthesis of (4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves a multi-step process. One common method includes the Stille coupling reaction, where a stannylated thiophene derivative is coupled with a dibromo benzo[1,2-b:4,5-b’]dithiophene under palladium catalysis . The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference .
Chemical Reactions Analysis
(4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Stille coupling to form larger conjugated systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) has several scientific research applications:
Organic Photovoltaics: It is used as a building block in the synthesis of donor-acceptor polymers for organic solar cells.
Optoelectronic Devices: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Photocatalysis: It has been studied for its potential in photocatalytic hydrogen evolution reactions.
Mechanism of Action
The mechanism of action of (4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) in optoelectronic applications involves its ability to form conjugated systems that facilitate charge transport and light absorption . The thiophene and benzo[1,2-b:4,5-b’]dithiophene units provide a planar structure that enhances π-π stacking interactions, improving the material’s electronic properties .
Comparison with Similar Compounds
Similar compounds to (4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) include:
(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): This compound has a similar structure but with different alkyl side chains, affecting its solubility and electronic properties.
Poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl-alt-2,5-thiophenediyl]: A polymeric version used in organic solar cells.
The uniqueness of (4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) lies in its specific side chains and stannane groups, which influence its reactivity and suitability for various applications .
Properties
Molecular Formula |
C48H74S4Sn2 |
---|---|
Molecular Weight |
1016.8 g/mol |
IUPAC Name |
[4,8-bis[5-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C42H56S4.6CH3.2Sn/c1-5-9-13-15-19-31(17-11-7-3)29-33-21-23-37(45-33)39-35-25-27-44-42(35)40(36-26-28-43-41(36)39)38-24-22-34(46-38)30-32(18-12-8-4)20-16-14-10-6-2;;;;;;;;/h21-26,31-32H,5-20,29-30H2,1-4H3;6*1H3;; |
InChI Key |
VMZHTFQBZVNIIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CC(CCCC)CCCCCC)[Sn](C)(C)C |
Origin of Product |
United States |
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